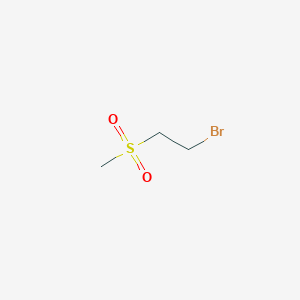

2-Bromoethyl Methyl Sulfone

説明

Synthesis Analysis

The synthesis of sulfones, including compounds analogous to 2-Bromoethyl methyl sulfone, often involves reactions with electrophiles and nucleophiles, showcasing the versatility of these compounds as multi-coupling reagents. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles in the presence of zinc metal to yield unsaturated sulfones, which can further react with nucleophiles to produce highly functionalized sulfones, demonstrating a synthetic approach that could be adapted for 2-Bromoethyl methyl sulfone synthesis (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Bromoethyl methyl sulfone, such as bromoethyl sulfonium salts, has been studied using experimental and theoretical methods, providing insights into their charge density, stereochemistry, and electron density topology. These analyses reveal the unique electronic properties of the sulfonium group and its influence on the molecule's reactivity (Ahmed et al., 2013).

Chemical Reactions and Properties

2-Bromoethyl methyl sulfone and related compounds participate in various chemical reactions, demonstrating their versatility. For example, bromoethyl sulfonium salts have been used as efficient annulation reagents for synthesizing pharmaceutically important heterocycles, showcasing the potential reactivity of 2-Bromoethyl methyl sulfone in similar contexts (Yar, McGarrigle, & Aggarwal, 2009).

Physical Properties Analysis

The physical properties of 2-Bromoethyl methyl sulfone, such as boiling point, melting point, and solubility, are essential for its handling and application in chemical syntheses. While specific studies on 2-Bromoethyl methyl sulfone were not identified, analogous sulfone compounds exhibit distinct physical properties that influence their reactivity and use in organic synthesis.

Chemical Properties Analysis

The chemical properties of sulfones, including reactivity, stability, and interactions with various reagents, are critical for their application in organic synthesis. For example, the sulfinyl group in β-methyl-γ,δ-unsaturated sulfoxides acts as an intramolecular nucleophile, leading to highly regio- and stereoselective synthesis of bromohydrins, indicating the chemical behavior that might be expected from 2-Bromoethyl methyl sulfone under similar conditions (Raghavan et al., 2002).

科学的研究の応用

Heterocycle Formation : Bromoethyl sulfonium trifluoromethanesulfonate, a related compound, is used for forming complex heterocycles, with its electrostatic potential difference between carbon atoms playing a key role in its reactivity (Ahmed et al., 2013).

Synthesis of Glycoconjugates : 2-Bromoethyl glycosides can be transformed into sulfones, useful in designing a new safety catch linker for synthesis of glycoconjugates on solid support (Ellervik, Jacobsson & Ohlsson, 2005).

Catalysis : A novel N-bromo sulfonamide reagent effectively catalyzes the synthesis of certain compounds in one-pot pseudo (Khazaei, Abbasi & Moosavi‐Zare, 2014).

Pharmaceutical Applications : 2-Propyl mesityl sulfone, another derivative, exhibits properties making it a promising candidate for pharmaceutical applications due to its hydrogen-bonded molecular layers (Meyers et al., 2002).

Anticancer Activity : Methyl sulfone has been shown to reintroduce a normal structural phenotype to human breast cancer tissues, promoting proper wound healing and decreasing metastatic cell migration (Caron et al., 2013).

Synthesis of Organic Compounds : Various bromomethyl sulfone derivatives undergo condensation with enolates, leading to new organic compounds (Vasin, Bolusheva & Razin, 2008).

Multi-Coupling Reagent : Sulfone 1 is a versatile multi-coupling reagent used to synthesize functionalized sulfones and transform them into other compounds (Auvray, Knochel & Normant, 1985).

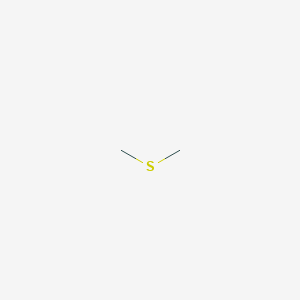

Rotational Isomerism Studies : 2-Chloro- and 2-bromoethyl methyl sulfides show rotational isomerism, important for understanding molecular behavior (Matsuura, Miyauchi, Murata & Sakakibara, 1979).

Antifungal Activity : Halogenated methyl sulfones inhibit Candida albicans growth and disrupt its adhesion to epithelium, suggesting potential as antifungal treatments for skin infections (Staniszewska, Bondaryk & Ochal, 2015).

Cancer Research : New bromophenol derivatives from Rhodomela confervoides algae show properties against various human cancer cell lines and microorganisms (Zhao et al., 2004).

High-Voltage Batteries : Sulfone-based electrolytes demonstrate potential for high-voltage Li-ion batteries due to their exceptional electrochemical stability (Abouimrane, Belharouak & Amine, 2009).

Membrane Preparation : Sulfonation of polysulfones produces asymmetric membranes for ultrafiltration and nanofiltration, though it requires specific conditions (Blanco, Nguyen & Schaetzel, 2002).

Oxidation Reactions : Selective oxidation of sulfides to sulfoxides and sulfones at room temperature using specific catalysts allows for conversion of various functional groups (Jeyakumar & Chand, 2006).

Synthetic Methods : The Ramberg-Backlund reaction, involving sulfones, is a synthetic method for synthesizing alkenes with high selectivity (Clough, 1991).

Bioelectrochemical Systems : 2-Bromoethanesulfonate degradation in bioelectrochemical systems suggests its effectiveness in such environments (Rago et al., 2015).

Mercury Methylation : Sulfate-reducing bacteria, like Desulfovibrio desulfuricans, methylate mercury in anoxic sediments, highlighting the environmental impact of sulfones (Compeau & Bartha, 1985).

Novel Synthesis Method : A study demonstrates a new method for synthesizing 5-aryl-2-acetylpyrrole, involving sulfones (Petrov, Kalyazin & Somov, 2021).

Safety and Hazards

将来の方向性

Sulfones, including 2-Bromoethyl Methyl Sulfone, play a pivotal role in modern organic chemistry due to their versatility. They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis include improvements of classical methods and emerging technologies, such as photo- and electrochemical methods or the direct fixation of SO2 .

特性

IUPAC Name |

1-bromo-2-methylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEGKADUBXVLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl Methyl Sulfone | |

CAS RN |

16523-02-7 | |

| Record name | 1-bromo-2-(methylsulfonyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

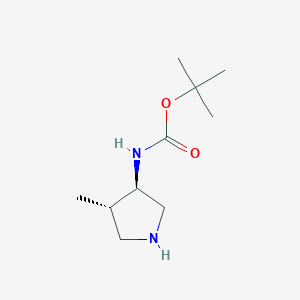

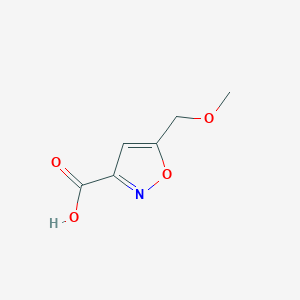

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)